

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Lupinine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lupinine is a naturally occurring quinolizidine alkaloid found predominantly in plants of the Lupinus (lupin) genus. As a member of this class of compounds, it has garnered significant interest within the scientific community due to its biological activities, including its role as a reversible inhibitor of acetylcholinesterase (AChE). This property positions (+)-lupinine and its derivatives as potential candidates for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-Lupinine, detailed experimental protocols for their determination, and a summary of its known biological interactions.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **(+)-Lupinine** are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties



Property	Value	Source(s)
Molecular Formula	C10H19NO	[1]
Molecular Weight	169.26 g/mol	[1]
Melting Point	68.5-69.2 °C	[1]
Boiling Point	270 °C	[1][2]
Appearance	Light brown orange crystalline powder	[1]
Solubility	Soluble in water, alcohol, chloroform, and ether.	[1]
Specific Optical Rotation [α]D ²⁶	While a specific value for (+)- Lupinine is not readily available in the cited literature, a derivative, (1S,9aR)-1- (Azidomethyl)Octahydro-1H- Quinolizine, has a reported specific rotation of [α]D ²⁶ -29.85 (c 2.4, chloroform). This suggests that the parent compound, (+)-Lupinine, would exhibit a positive specific rotation.	[3]

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Source(s)
4.12	dd	10.45, 4.12	H11	[4]

¹³C NMR



Detailed experimental 13C NMR data for **(+)-Lupinine** was not explicitly available in the provided search results. However, 13C NMR spectroscopy is a standard technique for the structural elucidation of lupin alkaloids.

Infrared (IR) Spectroscopy (KBr Pellet)

Wavenumber (cm ⁻¹)	Description	Source(s)
2850-2700	Bohlmann's bands (trans- quinolizidine)	[5]
1640	Conjugated Carbonyl, C=O	[5]
1580	C=C	[5]

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical and chemical properties of **(+)-Lupinine**.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt)
- Capillary tubes
- Mortar and pestle

Procedure:

- Ensure the **(+)-Lupinine** sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
- Pack the dry powder into a capillary tube to a height of 2-3 mm.



- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 68 °C.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure sample should exhibit a sharp melting range of 1-2 °C.

Determination of Specific Optical Rotation

Optical rotation is a fundamental property of chiral molecules like (+)-Lupinine.

Apparatus:

- Polarimeter
- Sodium lamp (589 nm)
- Polarimeter cell (1 dm)
- Volumetric flask
- Analytical balance

Procedure:

- Accurately weigh a sample of (+)-Lupinine and dissolve it in a suitable solvent (e.g., chloroform) in a volumetric flask to a known concentration (c, in g/mL).
- Calibrate the polarimeter with a blank solvent-filled cell.
- Fill the polarimeter cell with the **(+)-Lupinine** solution, ensuring no air bubbles are present in the light path.
- Place the cell in the polarimeter and measure the observed rotation (α) at a constant temperature (typically 20 °C).



- Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (I * c)$ where:
 - α is the observed rotation in degrees.
 - I is the path length of the cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of (+)-Lupinine.

¹H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of (+)-Lupinine in about 0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm). Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

KBr Pellet Method Protocol:

- Sample Preparation: Grind 1-2 mg of dry (+)-Lupinine with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.



- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in (+)-Lupinine.

Biological Activity: Acetylcholinesterase Inhibition

(+)-Lupinine is a known inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity and inhibition.

Materials:

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
- · Acetylthiocholine iodide (ATCI) as the substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- (+)-Lupinine solution of varying concentrations
- 96-well microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of AChE in phosphate buffer.
 - Prepare a stock solution of ATCI in deionized water.
 - Prepare a stock solution of DTNB in phosphate buffer.

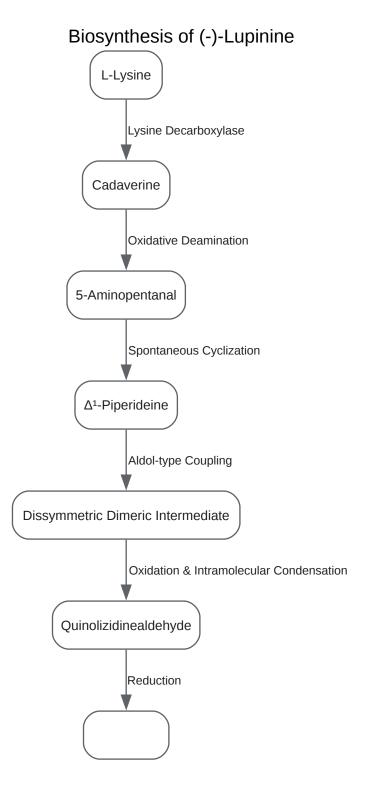


- Prepare serial dilutions of **(+)-Lupinine** in the appropriate solvent.
- Assay Protocol (in a 96-well plate):
 - Blank: 150 μL Phosphate Buffer + 10 μL DTNB + 10 μL ATCI.[6]
 - \circ Control (100% activity): 140 μL Phosphate Buffer + 10 μL AChE solution + 10 μL DTNB + 10 μL solvent for the test compound.[6]
 - Test Sample (with inhibitor): 140 μL Phosphate Buffer + 10 μL AChE solution + 10 μL
 DTNB + 10 μL (+)-Lupinine solution.[6]
- Pre-incubation: Mix the components (except ATCI) in the wells and incubate for 10 minutes at 25°C.[6]
- Reaction Initiation: Add 10 μ L of the ATCI solution to all wells except the blank to start the reaction.[6]
- Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[6] The rate of the color change is proportional to the AChE activity.
- Calculation of Inhibition: The percentage of inhibition can be calculated by comparing the rate of the reaction in the presence of **(+)-Lupinine** to the rate of the control reaction.

Mandatory Visualizations Biosynthesis of (-)-Lupinine

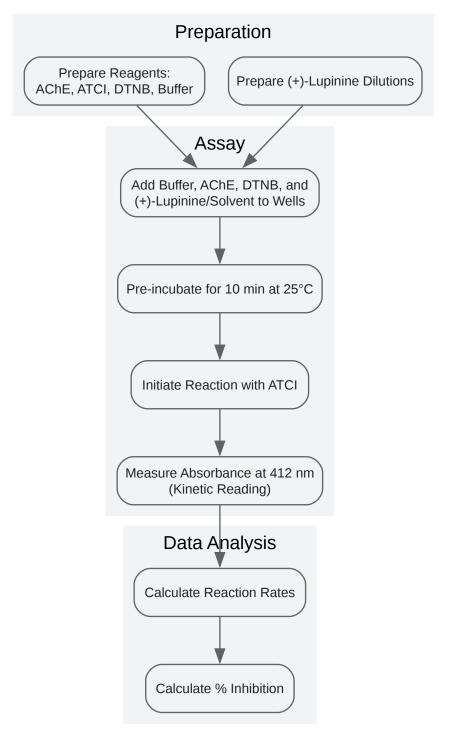
The following diagram illustrates the biosynthetic pathway of (-)-Lupinine starting from L-Lysine. [7][8][9]





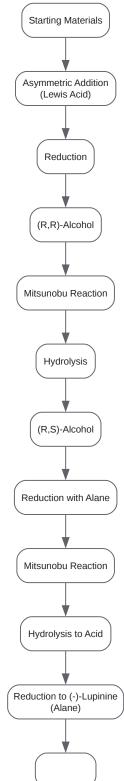


Acetylcholinesterase Inhibition Assay Workflow





Enantioselective Synthesis of (-)-Lupinine



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